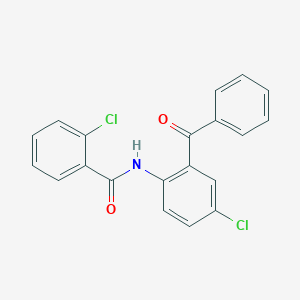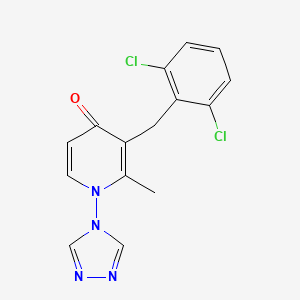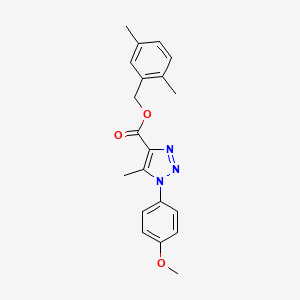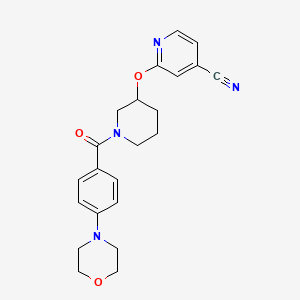![molecular formula C7H10O2 B2979503 2-(双环[1.1.1]戊烷-1-基)乙酸 CAS No. 131515-31-6](/img/structure/B2979503.png)
2-(双环[1.1.1]戊烷-1-基)乙酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Bicyclo[1.1.1]pentan-1-yl)acetic acid is a chemical compound with the CAS Number: 131515-31-6 . It has a molecular weight of 126.16 . The compound is stored at a temperature of 4 degrees Celsius and is in liquid form .
Synthesis Analysis
The synthesis of Bicyclo[1.1.1]pentane (BCP) derivatives has been extensively investigated over the past three decades . The BCP motif has emerged within drug discovery as a valuable bioisostere for internal alkynes, tert-butyl groups, and mono-substituted/1,4-disubstituted arenes . Multiple synthetic approaches have been reported for the construction of the BCP framework . Carbene insertion into the central bond of bicyclo[1.1.0]butanes, and nucleophilic/radical addition across the central bond of [1.1.1]propellanes, have emerged as the two most practical and scalable methods .Molecular Structure Analysis
The molecular structure of 2-(Bicyclo[1.1.1]pentan-1-yl)acetic acid consists of 20 bonds in total; 10 non-H bonds, 1 multiple bond, 2 rotatable bonds, 1 double bond, 3 four-membered rings, 1 carboxylic acid (aliphatic), and 1 hydroxyl group .Chemical Reactions Analysis
The application of Bicyclo[1.1.1]pentane (BCP) derivatives in materials science has been extensively investigated . The BCP motif has been used in the creation of molecular rods, molecular rotors, supramolecular linker units, liquid crystals, FRET sensors, and metal–organic frameworks . The BCP motif has also been used as an unusual bioisostere for a phenyl ring .Physical and Chemical Properties Analysis
2-(Bicyclo[1.1.1]pentan-1-yl)acetic acid is a liquid at room temperature . It has a molecular weight of 126.16 . The compound is stored at a temperature of 4 degrees Celsius .科学研究应用
合成和结构分析
双环[1.1.1]戊烷衍生物由于其独特的结构特征,一直是合成化学中的焦点。例如,从双环[3.1.0]己烷-2-酮合成 2-取代双环[2.1.0]戊烷证明了从较简单的双环前体创建复杂结构的能力,展示了这些化合物在合成应用中的多功能性 (Brook & Brophy, 1985)。此外,分子重排研究,例如涉及光 Parthenin 与 BF3-醚化物-乙酸配合物的研究,提供了对双环[1.1.1]戊烷衍生物的反应性和结构转化能力的见解 (Puranik et al., 1990)。
药学应用
双环[1.1.1]戊烷 (BCP) 因其生物等排体特性而在药学中备受重视,这些特性可以改善代谢稳定性和药代动力学特征。BCP 的对映选择性 C-H 官能化是一个显着的突破,允许生成手性取代的 BCP,从而增强它们在药物开发中的效用 (Garlets et al., 2020)。此外,氨基烷化方法提供了直接获得高价值的 3-烷基双环[1.1.1]戊烷-1-胺的方法,进一步多样化了药物合成的工具包 (Hughes et al., 2019)。
结构和电子效应
对双环[1.1.1]戊烷环系中桥头-桥头相互作用的研究揭示了取代基对反应性和稳定性的影响,这对于设计具有所需性质的分子至关重要 (Adcock et al., 1999)。了解这些影响可以指导合成更有效和更稳定的药物剂。
生物等排体应用
双环[1.1.1]戊烷作为芳环、叔丁基和炔烃的生物等排体的作用已得到充分证明。它们被纳入分子中可以显着影响治疗剂的药理学特征,使其成为药物设计中的宝贵工具 (Bauer et al., 2021)。
安全和危害
未来方向
The BCP motif has emerged within drug discovery as a valuable bioisostere . The appeal of the abiotic BCP fragment originates from its ability to add three-dimensional character and saturation to compounds . This work should ease the transition of Bicyclo[1.1.1]pentane-containing bioactive compounds to clinical candidates, and subsequently to drugs .
作用机制
Target of Action
It is known that this compound is used as a precursor in the synthesis of a potent quinolone antibacterial agent . This suggests that its targets could be bacterial enzymes or proteins that are inhibited by quinolone antibiotics.
Mode of Action
It is known that the compound can undergo radical addition onto [111]propellane by strain-released C1–C3 bond cleavage to generate a Bicyclo[111]pentane (BCP) radical . This radical can then be trapped by a Bpin acceptor .
Biochemical Pathways
Given its use as a precursor in the synthesis of a quinolone antibacterial agent , it may be involved in the inhibition of bacterial DNA gyrase or topoisomerase IV, which are the primary targets of quinolone antibiotics.
Pharmacokinetics
It is known that the bicyclo[111]pentane motif has emerged within drug discovery as a valuable bioisostere for internal alkynes, tert-butyl groups and mono-substituted/1,4-disubstituted arenes . This suggests that the compound may have favorable ADME properties.
Result of Action
It is known that the compound can undergo radical addition to generate a bcp radical , which may have various effects depending on the context of its formation.
Action Environment
It is known that ring opening occurs rapidly at cryogenic temperatures , suggesting that temperature may be an important factor in its reactivity.
属性
IUPAC Name |
2-(1-bicyclo[1.1.1]pentanyl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O2/c8-6(9)4-7-1-5(2-7)3-7/h5H,1-4H2,(H,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXUMFNBFVORNQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC1(C2)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
131515-31-6 |
Source


|
| Record name | 2-(Bicyclo[1.1.1]pentan-1-yl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-(Pyridin-4-ylmethoxymethyl)-8-oxa-2-azaspiro[4.5]decane](/img/structure/B2979421.png)

![3-[(2-Methylpropan-2-yl)oxycarbonylamino]-5-(1-methylpyrazol-4-yl)thiophene-2-carboxylic acid](/img/structure/B2979425.png)
![3-benzyl-7-(4-(4-methoxyphenyl)piperazine-1-carbonyl)-5-methyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B2979428.png)
![Tert-butyl N-[[1-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]cyclopentyl]methyl]carbamate](/img/structure/B2979429.png)

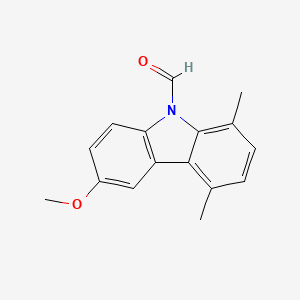
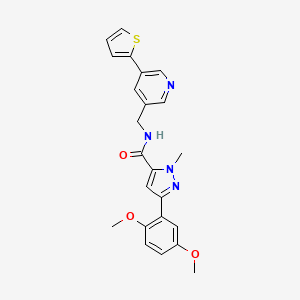
![2-Methyl-4-[4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]pyrimidine](/img/structure/B2979436.png)
